molecular formula C15H15ClN2O3 B15042791 5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

Cat. No.: B15042791
M. Wt: 306.74 g/mol
InChI Key: XKQQYONLRRLXSZ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a chloro group, a nitro group, and a phenoxyethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-(2-methylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenoxyethyl group can undergo oxidation to form corresponding phenolic or quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-amino-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Phenolic or quinone derivatives.

Scientific Research Applications

5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline depends on its specific application. In biological systems, it may act by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in structure but contains a methoxy group and a sulfonamide group.

    2-(2-chloro-4-methylphenoxy)ethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Contains additional chloro and methoxy groups.

Uniqueness

5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline is unique due to the combination of its chloro, nitro, and phenoxyethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

InChI

InChI=1S/C15H15ClN2O3/c1-11-4-2-3-5-15(11)21-9-8-17-13-10-12(16)6-7-14(13)18(19)20/h2-7,10,17H,8-9H2,1H3

InChI Key

XKQQYONLRRLXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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